molecular formula C20H14O2 B14733652 4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one CAS No. 6625-56-5

4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one

Cat. No.: B14733652
CAS No.: 6625-56-5
M. Wt: 286.3 g/mol
InChI Key: OPIPYXDHRAUFDN-UHFFFAOYSA-N
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Description

4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes a benzo[de]anthracene core with an oxopropyl group attached

Preparation Methods

The synthesis of 4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one can be achieved through several synthetic routes. One common method involves the condensation of 3-aminobenzanthrone with anisaldehyde, followed by the reduction of the obtained imine to the appropriate amine using sodium borohydride . This two-step procedure is efficient and yields the desired compound with high purity.

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

For example, the compound can be oxidized to form benzanthrone derivatives, which are useful intermediates in the synthesis of other complex molecules . Reduction reactions can yield amine derivatives, which have applications in dye synthesis and other chemical processes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one involves its interaction with various molecular targets and pathways. In the context of its anticancer properties, the compound intercalates into DNA, disrupting the replication and transcription processes . This leads to the formation of DNA adducts and the activation of apoptotic pathways, resulting in cell death.

Additionally, the compound can activate specific signaling pathways, such as the PI3K/AKT and MEK/ERK pathways, which play a role in cell survival and proliferation . These interactions contribute to its potential as a therapeutic agent.

Comparison with Similar Compounds

4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one can be compared with other similar compounds, such as 3-bromobenz[de]anthracen-7-one and 3,9-dibromo-7H-benz[de]anthracen-7-one . These compounds share a similar benzo[de]anthracene core but differ in their substituents, which can significantly affect their chemical properties and applications.

For instance, the presence of bromine atoms in 3-bromobenz[de]anthracen-7-one enhances its reactivity and makes it a useful intermediate in the synthesis of more complex molecules. In contrast, this compound is unique due to its oxopropyl group, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex organic molecules, and its potential therapeutic properties warrant further investigation.

Properties

CAS No.

6625-56-5

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

4-(2-oxopropyl)benzo[a]phenalen-7-one

InChI

InChI=1S/C20H14O2/c1-12(21)11-13-9-10-18-19-14(13)7-4-8-16(19)15-5-2-3-6-17(15)20(18)22/h2-10H,11H2,1H3

InChI Key

OPIPYXDHRAUFDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C2C=CC=C3C2=C(C=C1)C(=O)C4=CC=CC=C43

Origin of Product

United States

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